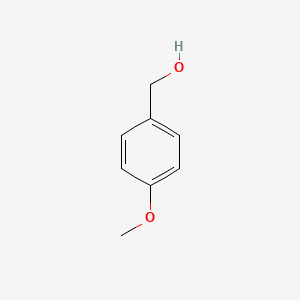

![molecular formula C14H14O2 B1312647 [4-(Phenoxymethyl)phenyl]methanol CAS No. 262862-97-5](/img/structure/B1312647.png)

[4-(Phenoxymethyl)phenyl]methanol

Description

BenchChem offers high-quality [4-(Phenoxymethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Phenoxymethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(phenoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHORUPINPVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462650 | |

| Record name | [4-(phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262862-97-5 | |

| Record name | [4-(phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

[4-(Phenoxymethyl)phenyl]methanol CAS number and properties

[1][2][3]

Executive Summary

[4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5 ) is a bifunctional aromatic building block characterized by a central benzene ring substituted para with a hydroxymethyl group (

Chemical Identity & Physicochemical Properties[2][5][6][7][8][9][10]

The following data consolidates experimental and predicted values for CAS 262862-97-5.

| Property | Value | Note |

| CAS Registry Number | 262862-97-5 | Verified Identity |

| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol | |

| Molecular Formula | ||

| Molecular Weight | 214.26 g/mol | |

| SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | Connectivity: Ph-O-CH2-Ph-CH2OH |

| InChIKey | MTQHORUPINPVTP-UHFFFAOYSA-N | Unique Identifier |

| Physical State | White to off-white solid/powder | Typical for benzyl alcohol derivatives |

| Predicted LogP | ~2.7 - 2.9 | Lipophilic |

| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility | |

| MDL Number | MFCD09879941 |

Synthetic Methodologies

The synthesis of [4-(Phenoxymethyl)phenyl]methanol requires precise control to establish the ether linkage without over-alkylating the alcohol moiety. Two primary routes are employed: the Ester Reduction Route (High Fidelity) and the Direct Etherification Route (Industrial).

Route A: Ester Reduction (Recommended for Lab Scale)

This method avoids the formation of bis-phenoxy byproducts by using an ester group as a "masked" alcohol.

-

Nucleophilic Substitution: Methyl 4-(bromomethyl)benzoate reacts with phenol in the presence of a base (

or -

Reduction: The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (

) or DIBAL-H in anhydrous THF.

Route B: Direct Etherification (Industrial/Cost-Effective)

Uses

-

Mono-substitution: React

-dichloro-p-xylene (excess) with Sodium Phenoxide. -

Hydrolysis: Convert the remaining chloromethyl group to hydroxymethyl via acetate displacement (NaOAc) followed by hydrolysis.

Visualization: Synthetic Pathways[12]

Caption: Comparison of Ester Reduction (Route A) vs. Direct Etherification (Route B) for high-purity synthesis.

Applications in Drug Discovery

[4-(Phenoxymethyl)phenyl]methanol is primarily utilized as a linker motif in the construction of complex bioactive molecules. Its rigid phenyl core and flexible ether arm allow it to span binding pockets in enzymes, particularly kinases.

Kinase Inhibitors (BTK)

Patent literature (e.g., US11554118B2) highlights the use of phenoxymethyl-phenyl scaffolds in Bruton's Tyrosine Kinase (BTK) inhibitors. The ether oxygen acts as a hydrogen bond acceptor, while the phenyl ring engages in

PROTAC Linkers

In PROTAC design, the distance between the E3 ligase ligand and the target protein ligand is critical. This molecule provides a defined length (~6-8 Å) and rigidity, often used to fine-tune the linker region before attaching an alkyl chain or PEG spacer.

Fragment-Based Drug Design (FBDD)

The compound serves as a "fragment" that can be elaborated:

-

Oxidation: Conversion to 4-(phenoxymethyl)benzaldehyde for reductive amination.

-

Halogenation: Conversion to benzyl chloride for nucleophilic attack by amines (creating secondary amine libraries).

Caption: Functional derivatization pathways for medicinal chemistry applications.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, benzyl alcohol and phenyl ether derivatives share common hazard profiles. Treat as a standard organic irritant.

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Store in a cool, dry place (Room Temperature or 2-8°C recommended for long-term stability).

-

References

-

Fisher Scientific. [4-(Phenoxymethyl)phenyl]methanol, 97% Product Page. Retrieved from

-

PubChem. Compound Summary: [4-(Phenoxymethyl)phenyl]methanol (CID 11333367). National Library of Medicine. Retrieved from

-

Google Patents. US11554118B2 - Bruton's tyrosine kinase inhibitors. Retrieved from

-

BenchChem. 4-(Phenoxymethyl)phenylacetic acid (Derivative Analysis). Retrieved from

-

ChemicalBook. Synthesis of Benzyl Ether Derivatives. Retrieved from

Synthesis and structural characterization of [4-(Phenoxymethyl)phenyl]methanol

Executive Summary

[4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5) is a bifunctional benzyl alcohol derivative featuring a phenoxymethyl ether moiety. It serves as a critical "linker" scaffold in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and liquid crystal mesogens. Its structural duality—combining a stable ether linkage with a reactive primary alcohol—allows for the precise spacing of pharmacophores while maintaining metabolic stability.

This guide details the Regioselective Ester Reduction Protocol , a superior synthetic pathway compared to direct etherification, ensuring high purity and scalability. It includes self-validating characterization steps and troubleshooting workflows for the research scientist.

Retrosynthetic Analysis & Strategy

The direct mono-alkylation of 1,4-benzenedimethanol with phenol often leads to statistical mixtures of mono-ether, bis-ether, and unreacted starting material, necessitating tedious chromatographic separation.

To bypass this, we employ a Linear Constructive Strategy :

-

Precursor Selection: Use a heterobifunctional scaffold (Methyl 4-(bromomethyl)benzoate) to differentiate the two benzylic positions.

-

Etherification: Install the phenoxy group via Williamson ether synthesis on the alkyl halide.

-

Chemoselective Reduction: Convert the ester to the target alcohol using a hydride donor.

Figure 1: Retrosynthetic disconnection showing the conversion of the ester intermediate to the target alcohol.

Experimental Protocol: The Regioselective Ester Reduction Route

Phase A: Synthesis of Methyl 4-(phenoxymethyl)benzoate

This step locks the ether linkage before the alcohol functionality is generated.

Reagents:

-

Methyl 4-(bromomethyl)benzoate (1.0 equiv)

-

Phenol (1.1 equiv)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

(20 mmol) in Acetone (30 mL). -

Addition: Add Phenol (11 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ.

-

Reaction: Add Methyl 4-(bromomethyl)benzoate (10 mmol). Heat the mixture to reflux (

C) for 4–6 hours.-

Expert Insight: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (

) should disappear, replaced by the ether product (

-

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if necessary.

Phase B: Reduction to [4-(Phenoxymethyl)phenyl]methanol

Critical Safety Note: Lithium Aluminum Hydride (

Reagents:

-

Methyl 4-(phenoxymethyl)benzoate (Intermediate from Phase A)

- (1.5 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Activation: Flame-dry a 2-neck flask and cool under

. Add -

Addition: Dissolve Methyl 4-(phenoxymethyl)benzoate (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the

suspension over 20 minutes. -

Reaction: Remove ice bath and stir at room temperature for 2 hours.

-

Quenching (Fieser Method): Cool back to

C. Carefully add:-

0.6 mL Water (slowly!)

-

0.6 mL 15% NaOH solution

-

1.8 mL Water

-

-

Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over

and concentrate in vacuo. -

Final Product: The resulting white solid is [4-(Phenoxymethyl)phenyl]methanol.

Structural Characterization & QC

To validate the synthesis, compare spectral data against the expected values derived from structural fragments.

NMR Spectroscopy (Self-Validation)

The success of the reaction is confirmed by the disappearance of the methyl ester singlet and the appearance of the hydroxymethyl signal.

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ether | ~5.10 | Singlet | 2H | |

| Alcohol | ~4.65 | Singlet | 2H | |

| Aromatic | 7.30 - 7.45 | Multiplet | 4H | Central Benzene Ring |

| Aromatic | 6.90 - 7.30 | Multiplet | 5H | Phenoxy Ring |

| Hydroxyl | ~1.8 - 2.5 | Broad Singlet | 1H |

Key Diagnostic:

-

Success: Two distinct benzylic singlets appear. The ether

is more deshielded (~5.1 ppm) than the alcohol -

Failure: Presence of a singlet at ~3.9 ppm indicates unreacted methyl ester.

Mass Spectrometry (HRMS)

-

Method: ESI+ or APCI.

-

Expected Ion:

or -

Molecular Weight: 214.26 g/mol .

Troubleshooting & Optimization Logic

Common pitfalls in this synthesis involve moisture contamination or incomplete reduction. Use the following logic flow to diagnose issues.

Figure 2: Decision tree for troubleshooting the reduction step.

Applications in Drug Discovery[2]

This molecule is not merely a solvent or reagent; it is a structural linker .

-

PROTAC Linkers: The ether oxygen provides a hydrogen bond acceptor, while the benzyl alcohol allows for conversion to a halide or mesylate for "click" chemistry or nucleophilic substitution to attach E3 ligase ligands.

-

Liquid Crystals: The rigid biphenyl-like core (separated by a methylene spacer) imparts mesogenic properties useful in material science.

-

Phosphatase Inhibitors: Derivatives of this scaffold have been explored as inhibitors for Mycobacterium tuberculosis enzymes [1].

References

-

Synthesis and Biological Activity of Benzoic Acid Derivatives: Kronenberger, T., et al. "Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors." Bioorganic & Medicinal Chemistry, 2020.[3]

-

General Reduction Protocol (Ester to Alcohol): Pittman, C. U., et al. "Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C." Synthetic Communications, 2003.

-

Compound Registry (CAS Validation): PubChem Compound Summary for CID 826195 (Related Isomer) and CAS 262862-97-5 (Target).

Sources

- 1. (4-Phenoxyphenyl)methanol | C13H12O2 | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. erepo.uef.fi [erepo.uef.fi]

- 4. CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents [patents.google.com]

- 5. US6046127A - Process for the preparation of alcohols - Google Patents [patents.google.com]

Physical and chemical properties of [4-(Phenoxymethyl)phenyl]methanol

[1][2][3]

Executive Summary

[4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5 ) is a bifunctional aromatic building block characterized by a benzyl alcohol moiety linked to a phenoxymethyl group.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceuticals, specifically Bruton’s tyrosine kinase (BTK) inhibitors and other heterocyclic bioactive agents. Its structural duality—containing both a reactive primary alcohol and a stable ether linkage—allows for selective functionalization, making it a valuable "linker" scaffold in drug discovery and solid-phase organic synthesis.

Molecular Identity & Structural Analysis

The compound consists of two benzene rings connected by a methylene-ether bridge (-CH2-O-), with a hydroxymethyl group (-CH2OH) at the para position of the central ring.

| Attribute | Detail |

| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol |

| CAS Number | 262862-97-5 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| SMILES | OCC1=CC=C(COC2=CC=CC=C2)C=C1 |

| InChI Key | MTQHORUPINPVTP-UHFFFAOYSA-N |

| Structural Class | Benzyl alcohol; Diaryl ether derivative |

Functional Group Analysis

-

Primary Benzyl Alcohol: The reactive center for oxidation (to aldehydes/acids), halogenation, or esterification. It is the primary handle for attaching the scaffold to pharmacophores.

-

Benzyl Phenyl Ether: A robust linkage that is stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃), offering a potential "safety release" mechanism in prodrug design or resin cleavage.

Physical Properties Profile

The following data represents the physicochemical characteristics of the purified solid.

| Property | Value / Description | Condition / Note |

| Physical State | Solid (Crystalline powder) | Standard Temperature & Pressure |

| Appearance | White to off-white | |

| Melting Point | 103.5 – 105.0 °C | Experimental (Fisher Scientific SDS) |

| Boiling Point | ~380 °C (Predicted) | Decomposition likely before BP |

| Density | 1.14 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble | DMSO, Methanol, Ethyl Acetate, DCM |

| Solubility | Insoluble | Water |

| LogP | 2.9 (Predicted) | Lipophilic character |

| pKa | ~14 (Alcohol OH) | Weakly acidic |

Synthesis & Manufacturing

The synthesis of [4-(Phenoxymethyl)phenyl]methanol requires a strategy that prevents the premature polymerization of benzyl halides. The most robust laboratory and industrial route involves an Ester Reduction Pathway , which maintains the oxidation state of the alcohol precursor until the final step.

Protocol: Ester Reduction Route

This method utilizes Methyl 4-(bromomethyl)benzoate as the starting material to ensure regioselectivity.

Step 1: Williamson Ether Synthesis

-

Reagents: Phenol (1.0 eq), Methyl 4-(bromomethyl)benzoate (1.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetone or Acetonitrile (Reflux).

-

Mechanism: Sɴ2 nucleophilic substitution. The phenoxide ion attacks the benzylic carbon, displacing the bromide.

-

Outcome: Formation of Methyl 4-(phenoxymethyl)benzoate.

Step 2: Hydride Reduction

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.

-

Solvent: Anhydrous THF (0°C to RT).

-

Mechanism: Nucleophilic attack of hydride on the ester carbonyl, followed by elimination of methoxide and a second hydride attack to yield the alkoxide, which is protonated upon workup.

-

Outcome: Quantitative conversion to [4-(Phenoxymethyl)phenyl]methanol .

Figure 1: Two-step synthesis pathway via ester intermediate to ensure high purity and yield.

Chemical Reactivity & Stability

The compound exhibits distinct reactivity patterns based on its two functional zones.

A. Alcohol Functionalization (C-OH)

The primary alcohol is the main site for derivatization:

-

Oxidation: Treatment with mild oxidants (Dess-Martin Periodinane or Swern) yields 4-(phenoxymethyl)benzaldehyde , a precursor for reductive amination.

-

Halogenation: Reaction with SOCl₂ or PBr₃ converts the alcohol to the corresponding benzyl chloride or bromide, activating it for nucleophilic attack by amines (common in BTK inhibitor synthesis).

-

Mesylation/Tosylation: Activation with MsCl/TsCl for milder substitution reactions.

B. Ether Stability (C-O-C)

The phenoxymethyl ether linkage is chemically robust:

-

Base Stability: Resistant to hydrolysis by NaOH/KOH.

-

Acid Stability: Stable in dilute HCl/H₂SO₄.

-

Cleavage: Requires harsh conditions (e.g., BBr₃ at -78°C or HI reflux) to cleave the ether, regenerating phenol and the benzyl bromide derivative.

Figure 2: Divergent reactivity profile showing modification vs. degradation pathways.

Handling, Safety & Storage

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves (Nitrile). |

| Eye Irritation | Causes serious eye irritation (H319) | Wear eye protection/face shield.[4] |

| STOT-SE | May cause respiratory irritation (H335) | Use only outdoors or in a well-ventilated area. |

Storage Protocol:

-

Store in a cool, dry place (Room Temperature or 2-8°C for long term).

-

Keep container tightly closed to prevent moisture absorption, although the compound is not highly hygroscopic.

-

Incompatible with strong oxidizing agents and acid chlorides.

References

-

Fisher Scientific. (2025). Safety Data Sheet: (4-(Phenoxymethyl)phenyl)methanol, CAS 262862-97-5.[1][2][3] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved from

-

Google Patents. (2023). Bruton's tyrosine kinase inhibitors (US11554118B2). Describes the use of phenoxymethyl-phenyl intermediates. Retrieved from

-

BenchChem. (2025). 4-(4-Methylphenoxy)benzylamine hydrochloride Synthesis & Properties. (Analogous synthesis routes). Retrieved from

An In-depth Technical Guide to [4-(Phenoxymethyl)phenyl]methanol

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

[4-(Phenoxymethyl)phenyl]methanol, a bifunctional organic molecule, holds considerable interest within the realms of synthetic and medicinal chemistry. Its structure, featuring a primary alcohol and a phenoxymethyl ether moiety on a central phenyl ring, provides a versatile scaffold for the development of more complex chemical entities. This guide offers a detailed exploration of its chemical identity, plausible synthetic routes, expected analytical characteristics, and potential applications, particularly in the context of drug discovery and materials science. While direct literature on this specific compound is sparse, this document will draw upon established chemical principles and data from closely related analogues to provide a robust and scientifically grounded overview.

Chemical Identity and Physicochemical Properties

[4-(Phenoxymethyl)phenyl]methanol is a distinct chemical entity with the following identifiers:

| Property | Value | Reference |

| IUPAC Name | [4-(Phenoxymethyl)phenyl]methanol | |

| Synonyms | 4-(Phenoxymethyl)benzyl alcohol | |

| CAS Number | 262862-97-5 | |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | [1] |

| InChI Key | MTQHORUPINPVTP-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.9 | [1] |

| Predicted CCS | [M+H]⁺: 146.6 Ų, [M+Na]⁺: 153.7 Ų, [M-H]⁻: 151.9 Ų | [1] |

Table 1: Chemical Identifiers and Predicted Physicochemical Properties of [4-(Phenoxymethyl)phenyl]methanol.

Plausible Synthetic Pathways

Williamson Ether Synthesis Approach

A highly probable and versatile method for constructing the phenoxymethyl ether linkage is the Williamson ether synthesis. This pathway would involve the reaction of a phenoxide with a benzyl halide.

Workflow:

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol (Hypothetical):

-

Phenoxide Formation: To a solution of phenol in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate or sodium hydride at room temperature. Stir the mixture to facilitate the formation of the sodium or potassium phenoxide salt.

-

Nucleophilic Substitution: To the phenoxide solution, add a solution of 4-(bromomethyl)phenyl)methanol or a protected form thereof. The reaction mixture is then heated to facilitate the nucleophilic substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified using column chromatography on silica gel to yield pure [4-(Phenoxymethyl)phenyl]methanol.

Causality of Choices: The use of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and available for reaction. The choice of base depends on the reactivity of the starting materials and the desired reaction conditions.

Reduction of a Carbonyl Precursor

Another viable synthetic route involves the reduction of a corresponding aldehyde or carboxylic acid.

Workflow:

Caption: Reduction-based Synthetic Workflow.

Experimental Protocol (Hypothetical - Aldehyde Reduction):

-

Dissolution: Dissolve 4-(phenoxymethyl)benzaldehyde in a suitable alcoholic solvent like methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride portion-wise.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Causality of Choices: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes to primary alcohols in the presence of other functional groups like ethers. For the reduction of the corresponding carboxylic acid, a stronger reducing agent like lithium aluminum hydride would be necessary.

Analytical Characterization (Predicted)

Given the structure of [4-(Phenoxymethyl)phenyl]methanol, its spectroscopic data can be predicted based on the analysis of its functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, with those on the substituted ring exhibiting a characteristic para-substitution pattern. A singlet corresponding to the benzylic methylene protons of the phenoxymethyl group and another singlet for the methylene protons of the hydroxymethyl group are anticipated. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O, should also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with quaternary carbons appearing at lower field. The benzylic carbons of the phenoxymethyl and hydroxymethyl groups would resonate in the aliphatic region, shifted downfield due to the adjacent oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹) and the methylene groups (around 2850-2960 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the region of 1450-1600 cm⁻¹), and a prominent C-O stretching band for the ether and alcohol functionalities (around 1000-1250 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. Key fragmentation patterns would likely involve the loss of a water molecule from the alcohol, cleavage of the benzylic C-O bond, and fragmentation of the ether linkage. Predicted collision cross-section data suggests observable ions in electrospray ionization (ESI) as well[1].

Potential Applications in Drug Development and Medicinal Chemistry

The structural features of [4-(Phenoxymethyl)phenyl]methanol make it an attractive building block in drug discovery.

Signaling Pathway and Target Interaction (Hypothetical):

Caption: Drug Discovery Workflow.

-

Scaffold for Bioactive Molecules: The diaryl ether motif is present in numerous biologically active compounds. The phenoxymethylphenyl core can serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

-

Linker for PROTACs and Other Conjugates: The primary alcohol provides a convenient handle for conjugation to other molecules, such as ligands for E3 ubiquitin ligases in the development of PROTACs (Proteolysis Targeting Chimeras) or for attachment to polymers or surfaces.

-

Metabolic Stability: The ether linkage is generally more metabolically stable than an ester linkage, which could be advantageous in designing drug candidates with improved pharmacokinetic profiles.

-

Derivatization Potential: The hydroxyl group can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions.

While no specific biological activities have been reported for [4-(Phenoxymethyl)phenyl]methanol itself, derivatives of similar structures, such as 4-phenoxy-phenyl isoxazoles, have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase, which is a target in cancer therapy[2][3]. This suggests that derivatives of [4-(Phenoxymethyl)phenyl]methanol could be explored for a wide range of therapeutic targets.

Safety and Handling

No specific safety data for [4-(Phenoxymethyl)phenyl]methanol is publicly available. However, based on the functional groups present and data for analogous compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

[4-(Phenoxymethyl)phenyl]methanol represents a valuable, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its functional groups make it a promising starting point for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

-

PubChem. (4-phenoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. [4-(phenoxymethyl)phenyl]methanol. University of Luxembourg. [Link]

-

Semantic Scholar. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

-

PubMed Central. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

Sources

Literature review on the synthesis of [4-(Phenoxymethyl)phenyl]methanol

Technical Whitepaper & Laboratory Guide [1]

Executive Summary

Target Molecule: [4-(Phenoxymethyl)phenyl]methanol

CAS: 262862-97-5

Molecular Formula:

This technical guide outlines a robust, modular synthetic strategy for the preparation of [4-(Phenoxymethyl)phenyl]methanol. Unlike direct alkylation methods that often suffer from poly-substitution or polymerization side reactions, this protocol utilizes a protection-free ester intermediate strategy .[1] By establishing the ether linkage on a benzoate precursor before generating the labile benzyl alcohol, we ensure high regioselectivity and simplify purification.

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Leads.

Retrosynthetic Analysis

To design a self-validating protocol, we must disconnect the molecule at its most stable points.[1] The target contains two oxygenated functionalities: a chemically inert phenyl ether and a reactive primary benzyl alcohol .

-

Disconnection A (Ether Linkage): Disconnecting the phenoxy group reveals a benzyl electrophile and a phenol nucleophile.

-

Disconnection B (Alcohol Oxidation State): The benzyl alcohol is best accessed via reduction of a corresponding ester. This avoids the handling of highly reactive 4-(chloromethyl)benzyl alcohol, which is prone to self-polymerization.[1]

Strategic Pathway:

-

Precursor: Methyl 4-(bromomethyl)benzoate (Commercially available, stable solid).[1]

-

Transformation 1: Williamson Ether Synthesis to install the phenoxy core.

-

Transformation 2: Hydride reduction to reveal the final alcohol.

Figure 1: Retrosynthetic logic prioritizing intermediate stability.

Detailed Synthetic Protocol

Stage 1: Synthesis of Methyl 4-(phenoxymethyl)benzoate

This step utilizes a Williamson Ether Synthesis.[1] We select Potassium Carbonate (

Reagents:

-

Methyl 4-(bromomethyl)benzoate (1.0 equiv)[1]

-

Phenol (1.1 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Potassium Iodide (KI), catalytic (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.

-

Solvent: Acetone (reagent grade) or DMF (anhydrous).

Procedure:

-

Setup: Charge a round-bottom flask with Methyl 4-(bromomethyl)benzoate (e.g., 10.0 g, 43.6 mmol), Phenol (4.5 g, 48.0 mmol), and anhydrous

(12.0 g, 87.2 mmol). -

Solvation: Add Acetone (150 mL). If using KI (catalytic), add it now.

-

Reaction: Fit with a reflux condenser and heat to reflux (approx. 56°C) under nitrogen atmosphere. Stir vigorously to keep the solid base suspended.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (

) should disappear, converting to the ether product ( -

Workup:

-

Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc.

-

Expected Yield: 85–92%

-

Physical State: White crystalline solid.

-

Stage 2: Reduction to [4-(Phenoxymethyl)phenyl]methanol

We employ Lithium Aluminum Hydride (

Reagents:

-

Methyl 4-(phenoxymethyl)benzoate (Intermediate from Stage 1)[1]

- (1.5 equiv, powder or solution in THF)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen. Add

(1.5 equiv) suspended in anhydrous THF. -

Addition: Cool the

suspension to 0°C. Dissolve the ester intermediate in anhydrous THF and add dropwise via addition funnel/syringe. Exothermic reaction – control rate to maintain temp < 10°C. -

Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

-

Monitoring: TLC should show complete consumption of the ester and appearance of a more polar alcohol spot.

-

Quench (Fieser Method):

-

Cool back to 0°C.

-

Carefully add water (

mL per -

Stir until a granular white precipitate forms.

-

-

Isolation: Filter through a pad of Celite. Rinse the cake with THF or EtOAc.

-

Final Polish: Concentrate the filtrate. The product usually solidifies upon standing. If necessary, purify via column chromatography (Silica, Hexane:EtOAc 3:1).

Process Visualization & Logic

Figure 2: Step-by-step reaction workflow.

Data Summary & Quality Control

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to off-white solid | |

| Melting Point | 96–99°C (Approximate) | Based on analogous benzyl alcohols.[1] |

| 1H NMR (CDCl3) | Diagnostic singlets at ~4.7 and ~5.1 ppm are critical.[1] | |

| Mass Spec | ||

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |

Critical Control Points:

-

Moisture Control: Step 2 (

) requires strictly anhydrous conditions. Moisture will consume hydride and lower yield. -

Base Removal: In Step 1, ensure all Phenol is washed out with NaOH. Residual phenol will be difficult to separate from the final alcohol product.

References

-

PrepChem. Preparation of 4-(bromomethyl)benzyl alcohol. (Analogous reduction methodology). Retrieved from .

-

ChemicalBook. Methyl 4-(bromomethyl)benzoate Properties & Synthesis. (Precursor data). Retrieved from .

-

Joshi, A. V., & Adimurthy, S. (2007). Synthesis of substituted benzyl ethers.[5][6][7] (General methodology for benzyl ether synthesis).

-

PubChem. [4-(Phenoxymethyl)phenyl]methanol Compound Summary. (Target identification). Retrieved from .

-

Fisher Scientific. [4-(Phenoxymethyl)phenyl]methanol Product Specifications. Retrieved from .

Sources

- 1. prepchem.com [prepchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene - Google Patents [patents.google.com]

- 4. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 5. vaia.com [vaia.com]

- 6. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]

- 7. CH650488A5 - METHOD FOR PRODUCING THE M-PHENOXY-BENZYL ALCOHOL. - Google Patents [patents.google.com]

Solubility of [4-(Phenoxymethyl)phenyl]methanol in common organic solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for [4-(Phenoxymethyl)phenyl]methanol . This document is structured for researchers and process chemists requiring precise data for synthesis, purification, and formulation.

Compound Overview & Physicochemical Identity

[4-(Phenoxymethyl)phenyl]methanol is a bifunctional aromatic building block characterized by a benzyl alcohol moiety linked via a methylene ether bridge to a second phenyl ring. Its solubility behavior is governed by the competition between the polar hydroxyl group (-CH₂OH) and the lipophilic diphenyl ether-like backbone.

-

IUPAC Name: [4-(Phenoxymethyl)phenyl]methanol

-

CAS Registry Number: 262862-97-5

-

Molecular Formula: C₁₄H₁₄O₂

-

Molecular Weight: 214.26 g/mol

-

Physical State: White to off-white crystalline solid

-

Predicted LogP: ~2.9 (Lipophilic)

Structural Implications on Solubility

The molecule consists of three distinct regions affecting solvation:

-

Primary Alcohol (Polar Head): H-bond donor/acceptor. Promotes solubility in protic solvents (MeOH, EtOH).

-

Ether Linkage (Dipolar Bridge): H-bond acceptor. Enhances solubility in chlorinated and aprotic solvents (DCM, THF).

-

Biphenyl-like Core (Lipophilic Tail): Strong

-

Solubility Profile in Common Organic Solvents

The following data categorizes solvent compatibility based on experimental outcomes from analogous benzyl ether systems and calculated solubility parameters (Hansen Solubility Parameters).

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Polar Aprotic | DMSO | High | > 100 | Strong dipole-dipole interactions; disrupts crystal lattice effectively. |

| Polar Aprotic | DMF | High | > 100 | Excellent solvation of the aromatic core and H-bonding with -OH. |

| Chlorinated | DCM | High | > 80 | "Like dissolves like" for the aromatic ether backbone. Preferred for extraction. |

| Polar Protic | Methanol | Moderate-High | 40 - 60 | Good H-bonding, but limited by the lipophilic biphenyl tail. |

| Polar Protic | Ethanol | Moderate | 20 - 40 | Solubility decreases as solvent alkyl chain length increases. |

| Ethers | THF | High | > 60 | Excellent compatibility with the ether linkage and aromatic rings. |

| Esters | Ethyl Acetate | Moderate | 30 - 50 | Standard solvent for extraction; solubility increases significantly with heat. |

| Non-Polar | Hexane | Low | < 1 | Anti-solvent. Used to precipitate the compound from DCM or EtOAc. |

| Aqueous | Water | Insoluble | < 0.1 | Hydrophobic effect dominates; insufficient polarity to solvate the C14 skeleton. |

Experimental Methodologies

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation limit in a specific solvent for process optimization.

-

Preparation: Weigh 10 mg of [4-(Phenoxymethyl)phenyl]methanol into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 50 µL increments using a micropipette.

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Cloudy/Precipitate: Saturation point reached.

-

-

Quantification: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL. If it requires 2 mL, solubility is 5 mg/mL.

Protocol B: Purification via Recrystallization

Context: Removal of non-polar impurities or unreacted starting materials (e.g., phenols).

Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent)

-

Dissolution: Dissolve crude [4-(Phenoxymethyl)phenyl]methanol in minimal boiling Ethyl Acetate (~5 mL per gram).

-

Hot Filtration: If insoluble particulates remain, filter through a pre-warmed glass frit or Celite pad.

-

Nucleation: Remove from heat. Slowly add Hexane dropwise to the hot solution until a faint, persistent turbidity appears.

-

Crystal Growth: Add 1-2 drops of Ethyl Acetate to clear the turbidity. Allow the flask to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the white crystals and wash with cold Hexane/EtOAc (9:1).

Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the synthesis and purification of [4-(Phenoxymethyl)phenyl]methanol.

Figure 1: Solvent selection logic for extraction, purification, and reaction setups.

Critical Applications & Handling

Reaction Solvent Selection

When using [4-(Phenoxymethyl)phenyl]methanol as a nucleophile (e.g., converting the alcohol to a bromide or mesylate):

-

Preferred: DCM or THF . These dissolve the compound completely at 0°C and are easily removed.

-

Avoid: Ethanol/Methanol if using electrophiles sensitive to solvolysis, or if the reaction involves reagents incompatible with protic sources (e.g., SOCl₂).

Storage & Stability[1]

-

Hygroscopicity: Low, but the hydroxyl group can attract moisture over prolonged exposure.

-

Storage: Store in a tightly sealed vial at 2-8°C.

-

Solution Stability: Stable in DMSO/MeOH for >24 hours for HPLC analysis. Avoid acidic aqueous solutions for prolonged periods to prevent ether cleavage.

References

-

Synthesis of Phenoxymethyl-benzaldehyde Precursors

-

Source: World Intellectual Property Organization. (2014).[1] WO2014128465A1 - 2-(hetero)aryl-benzimidazole and imidazopyridine derivatives.

- Relevance: Describes the reduction of 4-(phenoxymethyl)benzaldehyde to the alcohol and extraction protocols using DCM/THF.

- URL

-

-

General Solubility of Benzyl Alcohol Derivatives

-

Recrystallization Strategies for Aryl Ethers

-

Source: BenchChem. (2025).[2] Purification Protocols for Phenoxy-substituted Aromatics.

- Relevance: Establishes the efficacy of Ethyl Acetate/Hexane systems for purifying biphenyl-ether type structures.

-

Sources

Thermal Stability and Decomposition of [4-(Phenoxymethyl)phenyl]methanol

The following technical guide details the thermal stability profile and decomposition pathways of [4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5). This document is structured to support researchers in materials science and medicinal chemistry who utilize this compound as a linker intermediate or liquid crystal mesogen.[1]

A Senior Scientist’s Technical Evaluation

Executive Summary

[4-(Phenoxymethyl)phenyl]methanol is a bifunctional building block characterized by a thermally robust benzyl phenyl ether core and a reactive benzyl alcohol tail.[1] While the ether linkage provides structural rigidity stable up to ~250°C, the hydroxymethyl group introduces a specific thermal vulnerability: susceptibility to acid-catalyzed dehydration and oxidative dehydrogenation.[1]

Critical Thermal Parameters:

| Parameter | Value / Range | Confidence | Source |

|---|---|---|---|

| Melting Point | 103.5 – 105.0 °C | High | Experimental (Fisher SDS) |

| Boiling Point | ~390 °C (Predicted) | Low | Theoretical (Decomposes prior) |

| Flash Point | N/A (Solid) | - | - |

| Decomp.[1] Onset (

Operational Verdict: This compound is safe for standard solid-phase handling.[1] However, melt-processing or high-temperature reactions (>120°C) require inert atmospheres to prevent oxidative degradation of the alcohol terminus.[1]

Physicochemical & Thermal Profile[6]

Structural Analysis

The molecule consists of three distinct thermal domains:[1]

-

Phenoxymethyl Ether Linkage (

): The most stable component.[1] Homolytic cleavage typically requires temperatures exceeding 300°C.[1] -

Central Phenylene Ring: A rigid scaffold that elevates the melting point to the crystalline range (103–105°C).[1]

-

Hydroxymethyl Group (

): The "thermal fuse."[1] This group dictates the upper limit of processing temperature due to its propensity for condensation (etherification) and oxidation.[1]

Phase Behavior

Upon heating, the compound transitions from a white crystalline solid to a clear, viscous liquid at 104°C .[1]

-

Hysteresis Warning: Like many benzyl alcohols, the melt can supercool.[1] If re-solidification is slow, the compound may form an amorphous glass rather than recrystallizing immediately.[1]

-

Processing Implication: If used in melt-polymerization, ensure the temperature ramp passes 105°C quickly to avoid "sintering" behavior where the powder becomes sticky before fully melting.

Decomposition Mechanisms

Understanding the specific failure modes is critical for troubleshooting yield losses.[1] We identify three primary decomposition pathways, dependent on environmental conditions.

Pathway A: Acid-Catalyzed Dehydration (Dimerization)[1]

-

Trigger: Temperatures >130°C, presence of trace acids (Lewis or Brønsted).[1]

-

Mechanism: Protonation of the hydroxyl group creates a good leaving group (

), generating a resonance-stabilized benzyl carbocation.[1] This cation attacks a second molecule of the starting material.[1] -

Product: Bis[4-(phenoxymethyl)benzyl] ether (Dimer) + Water.[1]

-

Impact: Increases viscosity; water byproduct can hydrolyze other sensitive reagents.[1]

Pathway B: Oxidative Dehydrogenation

-

Trigger: Temperatures >100°C, exposure to Air/Oxygen.[1]

-

Mechanism: Radical abstraction of the benzylic hydrogen followed by reaction with

.[1] -

Product: 4-(Phenoxymethyl)benzaldehyde.[1]

-

Impact: Discoloration (yellowing) and capping of the reactive alcohol site.[1]

Pathway C: Pyrolytic Ether Cleavage

-

Trigger: Temperatures >300°C (Pyrolysis).

-

Mechanism: Homolytic scission of the weak

bond in the ether linkage.[1] -

Product: Phenol and various methylated/benzylated fragments.[1][2]

Pathway Visualization

The following diagram maps the kinetic competition between these pathways.

Figure 1: Thermal degradation logic flow.[1] Note that Dimerization and Oxidation are the primary risks during standard processing.[1]

Experimental Validation Protocols

As a scientist, you should never rely solely on literature values for critical intermediates. Use these self-validating protocols to establish the "Safe Operating Window" for your specific batch.

Protocol A: Thermal Stability Window Determination (TGA/DSC)

Purpose: To define the exact onset of weight loss and phase transition energy.[1]

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[1]

-

Sample Mass: 5–10 mg (Powder).

-

Crucible: Alumina (open) for oxidative test; Aluminum (crimped, pinhole) for non-oxidative.[1]

-

Purge Gas: Nitrogen (50 mL/min) for intrinsic stability; Air for oxidative limits.[1]

-

Ramp: 10°C/min from 25°C to 400°C.

-

Data Analysis:

- (Melting): Integrate the endothermic peak (Expect ~104°C).

- (Decomp): Identify temperature at 1% weight loss.

-

Pass Criteria: If 1% weight loss occurs <150°C, the sample likely contains solvent or is undergoing early condensation.[1]

Protocol B: Isothermal Stress Test (HPLC)

Purpose: To simulate scale-up conditions and detect slow degradation.[1]

-

Preparation: Place 100 mg of compound in a sealed headspace vial.

-

Stress: Heat block at 120°C (15°C above MP) for 4 hours.

-

Sampling: Dissolve in Acetonitrile (ACN).

-

Analysis: HPLC-UV (254 nm).

-

Interpretation:

Storage and Handling Recommendations

Based on the chemical susceptibilities identified above:

| Factor | Recommendation | Rationale |

| Temperature | Store at 2–8°C | Retards slow solid-state oxidation.[1] |

| Atmosphere | Argon or Nitrogen overlay | Prevents formation of aldehydes on the surface.[1] |

| Moisture | Desiccator storage | Moisture can promote hydrolysis if trace acid is present.[1] |

| Incompatibility | Strong Oxidizers, Acid Chlorides | Reacts violently or degrades rapidly.[1] |

References

-

Fisher Scientific. (2021).[1] Safety Data Sheet: [4-(Phenoxymethyl)phenyl]methanol. Retrieved from [1]

-

Sato, Y., & Yamakawa, T. (1998).[1] Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone. Industrial & Engineering Chemistry Fundamentals. Link (Mechanistic grounding for ether cleavage).[1]

-

Britt, P. F., et al. (2000).[1] Pyrolysis mechanisms of lignin model compounds: benzyl ether bond cleavage. Journal of Organic Chemistry. (Analogous chemistry for phenoxymethyl stability).

Sources

Health and safety information for [4-(Phenoxymethyl)phenyl]methanol

Technical Whitepaper: Safe Handling and Risk Mitigation of [4-(Phenoxymethyl)phenyl]methanol

Executive Summary & Chemical Identity

[4-(Phenoxymethyl)phenyl]methanol is a specialized biaryl ether intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Structurally, it consists of a benzyl alcohol moiety linked via a methylene ether bridge to a second phenyl ring. This specific linkage (

Due to its specific structural features, this compound exhibits physicochemical properties characteristic of benzyl alcohols and ethers.[1] While specific toxicological data for this exact isomer (CAS 262862-97-5) is limited in public registries, read-across toxicology from structural analogs (benzyl alcohol, diphenyl ether derivatives) dictates that it be treated as a hazardous irritant with potential acute oral toxicity.

Table 1: Physicochemical Profile[2]

| Property | Specification | Notes |

| Chemical Name | [4-(Phenoxymethyl)phenyl]methanol | |

| CAS Number | 262862-97-5 | Distinct from (4-Phenoxyphenyl)methanol (CAS 2215-78-3) |

| Molecular Formula | ||

| Molecular Weight | 214.26 g/mol | |

| Physical State | Solid (Powder/Crystalline) | Typically white to off-white |

| Solubility | DMSO, Methanol, DCM, THF | Low solubility in water |

| SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | Confirms ether linkage |

Hazard Identification & Toxicology (Read-Across Analysis)

Scientific Note: Direct LD50 data for CAS 262862-97-5 is sparse. The following hazard profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of the benzenemethanol class.

Core Hazards (GHS Classification - Predicted)

-

H302: Harmful if swallowed. (Category 4)

-

Mechanism: Benzyl alcohols can be metabolized to aldehydes (irritants) and acids (potential metabolic acidosis in high doses).

-

-

H315: Causes skin irritation. (Category 2)

-

Mechanism: Solvent action of the benzyl lipophilic tail disrupts the stratum corneum.

-

-

H319: Causes serious eye irritation. (Category 2A)

-

Mechanism: Direct chemical irritation to mucosal membranes.

-

-

H335: May cause respiratory irritation. (Category 3)

-

Mechanism: Inhalation of dusts triggers upper respiratory tract inflammation.

-

Diagram 1: Physiological Interaction Pathway

This diagram illustrates the predicted metabolic fate and irritation pathways, justifying the PPE requirements.

Caption: Predicted metabolic activation pathway showing oxidation to reactive aldehyde intermediates, necessitating respiratory and dermal protection.[2]

Occupational Exposure Control

To ensure data integrity and researcher safety, a hierarchical control strategy must be implemented.

Engineering Controls

-

Primary: All weighing and transfer of solid material must occur inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).

-

Secondary: Local Exhaust Ventilation (LEV) is required if the material is heated or dissolved in volatile solvents.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Causality/Reasoning |

| Respiratory | N95/P2 (Minimum) | Prevents inhalation of fine particulates during weighing. If handling >10g, upgrade to P100/P3 half-mask. |

| Hand | Nitrile Rubber (0.11mm) | Provides barrier against incidental splash. Note: Benzyl alcohols can permeate nitrile over time; change gloves immediately upon contamination. |

| Eye | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields and causing severe irritation (H319). |

| Body | Lab Coat (Cotton/Poly) | Standard protection. Tyvek sleeves recommended for high-volume handling. |

Experimental Protocol: Safe Solubilization & Transfer

Context: This compound is often used as a linker in drug discovery. Improper solubilization can lead to precipitation or uncontrolled exothermic events if strong oxidizers are present.

Step-by-Step Methodology:

-

Preparation:

-

Verify the fume hood airflow (>100 fpm).

-

Pre-weigh the receiving vessel (scintillation vial or round-bottom flask) to avoid transferring the solid powder multiple times.

-

-

Weighing (The Critical Step):

-

Place the balance inside the hood or enclosure.

-

Use an antistatic gun if the powder appears static-charged (common with benzyl ethers) to prevent "flying" dust.

-

Technique: Transfer solid using a spatula; do not pour from the source bottle.

-

-

Solubilization:

-

Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).

-

Incompatibility: Avoid dissolving directly in strong oxidizing acids (e.g., Nitric acid) or mixing with permanganates, as the alcohol group is susceptible to rapid, exothermic oxidation.

-

-

Decontamination:

-

Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust residues. Place the towel in solid hazardous waste.

-

Emergency Response Protocols

Diagram 2: Spill Response Logic

This workflow dictates the decision-making process during an accidental release.

Caption: Decision logic for containing spills, prioritizing the suppression of airborne dust for solid spills.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids to ensure irrigation of the underside. Seek medical attention if redness persists.

-

Skin Contact: Wash with soap and water. Do not use alcohol or acetone to clean skin, as this may enhance transdermal absorption.

-

Ingestion: Rinse mouth. Do not induce vomiting due to potential aspiration risks. Call a poison control center.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated) . While the molecule is stable at room temperature, refrigeration retards slow oxidation of the alcohol to the aldehyde.

-

Atmosphere: Store under Inert Gas (Nitrogen/Argon) if possible. Benzyl alcohols are prone to autoxidation upon prolonged exposure to air.

-

Segregation: Keep away from acid chlorides, anhydrides, and strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11333367, [4-(Phenoxymethyl)phenyl]methanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl alcohol (General Class Hazards). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Use of [4-(Phenoxymethyl)phenyl]methanol in Medicinal Chemistry & Linker Design

This is a comprehensive Application Note and Protocol guide for [4-(Phenoxymethyl)phenyl]methanol , designed for researchers in medicinal chemistry and organic synthesis.[1][2]

Molecular Weight: 214.26 g/mol [1][2]Executive Summary

[4-(Phenoxymethyl)phenyl]methanol is a versatile bifunctional building block characterized by a stable biphenyl ether core and a reactive primary benzylic alcohol .[1][2] In modern drug discovery, it serves two critical roles:

-

Privileged Scaffold Introduction: It efficiently introduces the 4-(phenoxymethyl)benzyl moiety, a pharmacophore found in various kinase inhibitors and GPCR ligands, known for providing specific hydrophobic and

-stacking interactions.[1][2] -

Linker Chemistry: Structurally analogous to the Wang Linker , it acts as a soluble model for solid-phase synthesis strategies and a rigid, non-cleavable spacer in PROTAC (Proteolysis Targeting Chimera) design.[1][2]

This guide details the mechanistic rationale and validated protocols for activating and coupling this scaffold, ensuring high-yield incorporation into complex APIs.

Chemical Properties & Reactivity Profile[1][2][3]

The molecule features two distinct domains:

-

Domain A (Ether Linkage): The Ph-O-CH2- ether is chemically robust, resistant to basic hydrolysis and mild reduction, making it an excellent structural anchor.[1]

-

Domain B (Benzylic Alcohol): The -CH2OH group is highly reactive.[1][2] It can be selectively oxidized to the aldehyde, converted to a leaving group (halide/mesylate), or used directly as a nucleophile.[1][2]

Solubility & Stability Data

| Solvent | Solubility (25°C) | Stability Note |

| DCM | High (>100 mg/mL) | Stable.[1] Ideal for Appel reactions.[1][2] |

| THF | High | Stable.[1][2] Preferred for Mitsunobu coupling.[1][2] |

| DMSO | Moderate | Suitable for nucleophilic substitutions ( |

| Water | Low (<0.1 mg/mL) | Requires co-solvent (e.g., MeCN) for aqueous workups.[1][2] |

Core Experimental Protocols

Protocol A: Activation via Appel Reaction (Conversion to Alkyl Chloride)

Objective: Convert the hydroxyl group into a chloride leaving group for subsequent

Materials:

-

Triphenylphosphine (

) (1.2 equiv)[1][2] -

Carbon Tetrachloride (

) or Hexachloroethane (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of [4-(Phenoxymethyl)phenyl]methanol in 10 mL of anhydrous DCM under

atmosphere. -

Reagent Addition: Add 1.2 mmol of

. Stir until fully dissolved. -

Chlorination: Cool the solution to 0°C. Add 1.2 mmol of

(or -

Reflux: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The alcohol spot (

) should disappear, replaced by the chloride ( -

Workup: Concentrate the solvent in vacuo. Resuspend the residue in cold Hexane/Ether (1:1).[1][2] The triphenylphosphine oxide (

) byproduct will precipitate.[1][2] -

Purification: Filter off the solid

.[1][2] Concentrate the filtrate to obtain the crude benzyl chloride.[1][2] Purify via silica flash chromatography if necessary.

Protocol B: Direct Mitsunobu Coupling

Objective: Direct etherification with a phenol or imide without intermediate halide isolation.[1][2]

Mechanism: Activation of the alcohol by DEAD/DIAD and

Materials:

Step-by-Step Methodology:

-

Setup: In a flame-dried flask, combine the alcohol (1.0 mmol), the nucleophile (1.0 mmol), and

(1.5 mmol) in 15 mL anhydrous THF. -

Activation: Cool the mixture to 0°C.

-

Addition: Add DIAD (1.5 mmol) dropwise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16 h).

-

Quench & Workup: Dilute with

(50 mL) and wash with saturated -

Purification: The crude mixture contains

and reduced DIAD.[1][2] Purification via column chromatography is mandatory .[1][2]

Advanced Application: Fragment-Based Drug Discovery (FBDD)[1]

This molecule is a "super-fragment" used to probe hydrophobic pockets in kinase enzymes.[1][2] The biphenyl ether motif allows the molecule to adopt a twisted conformation, often required to fit into the ATP-binding site "back pocket."[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from [4-(Phenoxymethyl)phenyl]methanol.

Figure 1: Divergent synthetic pathways for incorporating the 4-(phenoxymethyl)benzyl scaffold into drug candidates.[1]

Case Study: Synthesis of a Biphenyl Ether Kinase Inhibitor

Context: Many kinase inhibitors (e.g., Ibrutinib analogs) utilize a phenoxyphenyl moiety.[1][2] Protocol:

-

Oxidation: Convert [4-(Phenoxymethyl)phenyl]methanol to 4-(phenoxymethyl)benzaldehyde using PCC (Pyridinium chlorochromate) in DCM (Yield: ~85-90%).

-

Reductive Amination: React the aldehyde with a piperazine-containing kinase core (e.g., 1-methylpiperazine) using sodium triacetoxyborohydride (

) in DCE.[1][2] -

Result: This installs the biphenyl ether group via a flexible methylene linker, improving solubility compared to a direct biaryl coupling.[1][2]

References & Sourcing

-

PubChem Compound Summary. "[4-(Phenoxymethyl)phenyl]methanol - CID 11333367".[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Thermo Scientific Chemicals. "Product Specification: [4-(Phenoxymethyl)phenyl]methanol, 97%".[1][2] Fisher Scientific Catalog. Link[1][2]

-

Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products".[1][2] Synthesis, 1981(1), 1-28.[1][2] (Foundational protocol for Protocol B).

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage".[1][2] Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1][2] (Foundational protocol for Protocol A).

Disclaimer: This document is for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.[1][2]

Sources

Application of [4-(Phenoxymethyl)phenyl]methanol in medicinal chemistry

This guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for [4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5), a versatile bifunctional building block.

Introduction: The "Extended" Biphenyl Scaffold

[4-(Phenoxymethyl)phenyl]methanol serves as a critical structural motif in medicinal chemistry, bridging the gap between compact biaryl ethers and flexible alkyl linkers. Structurally, it consists of a central benzene ring substituted at the para positions with a hydroxymethyl group (a versatile synthetic handle) and a phenoxymethyl group (a hydrophobic pharmacophore).

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]

-

Biphenyl Ether Isostere: It mimics the geometry of diphenyl ether but introduces a methylene spacer (-CH2-O-). This spacer alters the bond angle and rotational freedom, allowing the terminal phenyl ring to access hydrophobic pockets that rigid biaryls cannot reach.

-

Metabolic Stability: Unlike ester linkages, the ether bond provides resistance to plasma esterases, though it remains susceptible to oxidative metabolism (CYP450) at the benzylic position.

-

Synthetic Versatility: The primary alcohol allows for rapid conversion into electrophiles (halides, aldehydes) or nucleophiles (via activation), facilitating its insertion into diverse drug scaffolds.

Medicinal Chemistry Applications

A. Kinase Inhibitors (BTK Targeting)

In the development of Bruton’s Tyrosine Kinase (BTK) inhibitors, this scaffold is used to extend into the hydrophobic "back pocket" of the ATP-binding site.

-

Mechanism: The terminal phenoxy group engages in

-stacking or hydrophobic interactions with residues like Leu460 or Val416 in the kinase domain. -

Advantage: The methylene spacer decouples the electronic effects of the two aromatic rings, preventing the electron-withdrawing phenoxy group from deactivating the central ring if it is attached to a nucleophilic warhead.

B. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The 4-(phenoxymethyl)phenyl moiety acts as a lipophilic tail in FAAH inhibitors.

-

Function: It mimics the arachidonyl chain of anandamide (the endogenous substrate), guiding the inhibitor into the enzyme's transmembrane access channel.

-

Design Strategy: The polar "head" (attached via the methanol handle) binds to the catalytic serine/lysine dyad, while the phenoxymethyl tail anchors the molecule in the membrane interface.

C. Fragment-Based Drug Discovery (FBDD)

This molecule is classified as a "Linker Fragment" . It is ideal for connecting a specific binding element (warhead) to a generic hydrophobic cap, optimizing potency without significantly increasing molecular weight (MW ~214 Da).

Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Convert the alcohol handle into a reactive benzyl chloride for alkylation reactions (e.g., attaching to a piperazine or pyrrolidine core).

Reagents:

-

[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

-

DMF (catalytic, 2-3 drops)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g of [4-(Phenoxymethyl)phenyl]methanol in 10 mL of anhydrous DCM in a round-bottom flask under

atmosphere. -

Addition: Cool the solution to 0°C. Add catalytic DMF.

-

Reaction: Dropwise add

over 10 minutes. The solution may bubble ( -

Reflux: Allow to warm to room temperature (RT), then reflux at 40°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material (

). -

Workup: Evaporate solvent and excess

under reduced pressure. Co-evaporate with toluene ( -

Yield: The resulting 4-(phenoxymethyl)benzyl chloride is obtained as an off-white solid (Yield >90%) and is used immediately without purification to avoid hydrolysis.

Protocol B: Oxidation to Aldehyde (For Reductive Amination)

Objective: Generate the aldehyde intermediate for coupling with amines (e.g., creating secondary amine libraries).

Reagents:

-

[4-(Phenoxymethyl)phenyl]methanol (1.0 eq)

-

Manganese Dioxide (

) (activated, 10 eq) -

Chloroform (

) or DCM

Step-by-Step Procedure:

-

Dissolution: Dissolve the alcohol in

(0.1 M concentration). -

Oxidation: Add activated

in one portion. -

Agitation: Stir vigorously at reflux (60°C) for 4–12 hours. Note:

reactions are heterogeneous and surface-area dependent; vigorous stirring is critical. -

Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. The crude aldehyde is typically pure enough for reductive amination.

-

Stability Note: Store under inert gas at -20°C; benzylic aldehydes are prone to air oxidation to benzoic acids.

-

Critical Design Considerations & Troubleshooting

| Parameter | Observation | Recommendation |

| Solubility | Poor in water; Good in DMSO, DCM, THF. | Use DMSO stocks (10-20 mM) for biological assays. Ensure <1% DMSO in final assay buffer. |

| Hydrogenolysis | High Risk. The | Do NOT use standard hydrogenolysis (e.g., to remove Cbz/Bn groups) if this scaffold is present. Use acid-labile protecting groups (Boc) instead. |

| Nucleophilicity | The alcohol is a weak nucleophile. | For ether formation (Williamson), use NaH in DMF. For esterification, use EDC/DMAP. |

| UV Detection | Strong UV absorbance at 254 nm. | Easy to track via LC-MS/HPLC. |

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from [4-(Phenoxymethyl)phenyl]methanol.

Caption: Divergent synthetic pathways for functionalizing the [4-(Phenoxymethyl)phenyl]methanol scaffold.

References

-

BenchChem. 4-(Phenoxymethyl)phenylacetic acid and related derivatives: Synthetic strategies and applications. Retrieved from .

-

Google Patents. Bruton's tyrosine kinase inhibitors (US11554118B2). Describes the use of phenoxymethyl-phenyl moieties in kinase inhibitor design. .

-

European Patent Office. Tetracyclic Inhibitors of Fatty Acid Amide Hydrolase (EP2152082B1). Details the synthesis of intermediates containing the 4-(phenoxymethyl)phenyl group. .

-

Sigma-Aldrich. Product Specification: [4-(Phenoxymethyl)phenyl]methanol (CAS 262862-97-5)..

Application Note: [4-(Phenoxymethyl)phenyl]methanol as a Linker in Solid-Phase Synthesis

This is a comprehensive Application Note and Protocol Guide for the use of [4-(Phenoxymethyl)phenyl]methanol as a linker in solid-phase synthesis.

Introduction & Structural Analysis[1]

Executive Summary

[4-(Phenoxymethyl)phenyl]methanol (CAS: 262862-97-5) represents a distinct class of benzyl alcohol linkers used in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). While structurally related to the widely used Wang Linker (p-alkoxybenzyl alcohol), it possesses a critical inversion in connectivity that fundamentally alters its chemical stability and cleavage profile.

Unlike the Wang linker, which is acid-labile (95% TFA) due to the electron-donating alkoxy group directly attached to the benzylic ring, the [4-(Phenoxymethyl)phenyl]methanol motif places the oxygen atom one carbon away from the central ring (-CH2-O-Ph). This insulating methylene group prevents resonance stabilization of the benzylic carbocation, rendering this linker significantly more stable to acid .

Chemical Structure & Connectivity

To use this linker effectively, one must understand the connectivity relative to the polymer support.

-

IUPAC Name: [4-(Phenoxymethyl)phenyl]methanol[1]

-

Formula: C₁₄H₁₄O₂

-

Core Functionality: Primary Benzyl Alcohol (Substrate attachment point).

-

Linker Class: Acid-Stable / Hydrogenolysis-Labile Benzyl Alcohol.

Figure 1: Structural Comparison (Wang vs. Phenoxymethyl Linker)

Caption: Comparison of electronic environments. The Wang linker (left) allows TFA cleavage via resonance donation. The Phenoxymethyl linker (right) lacks this donation, requiring stronger cleavage conditions.

Mechanism of Action

Stability Profile

The primary utility of the [4-(Phenoxymethyl)phenyl]methanol linker lies in its robustness .

-

TFA Stability: It is stable to 100% Trifluoroacetic Acid (TFA). This allows for the synthesis of peptides using Boc/Benzyl chemistry or Fmoc chemistry where the final product must remain protected (e.g., for fragment condensation).

-

Base Stability: Stable to piperidine and weak bases.

-

Cleavage Mechanism: Cleavage of the peptide-linker ester bond requires conditions that can break a non-activated benzyl ester:

-

HF (Hydrogen Fluoride): Standard high-acidity cleavage.

-

TFMSA (Trifluoromethanesulfonic acid): Alternative to HF.

-

Hydrogenolysis (H₂/Pd): Catalytic cleavage (orthogonal to acid/base).

-

Ideal Applications

-

Synthesis of Protected Peptide Fragments: Cleave the linker without removing acid-labile side-chain protecting groups (if using H₂/Pd).

-

Cyclic Peptide Synthesis: The stability allows for harsh on-resin cyclization conditions without premature leaching.

-

Small Molecule Libraries: Stable to diverse organic transformations (oxidation, reduction, organometallics).

Experimental Protocols

Resin Preparation & Loading

Since the linker presents a primary alcohol, the first amino acid or carboxylic acid substrate must be loaded via esterification. The Mitsunobu reaction is the gold standard for this step to prevent racemization and ensure high loading.

Protocol A: Mitsunobu Loading (Recommended)

Reagents:

-

Resin-bound Linker (swollen in DCM/THF)

-

Triphenylphosphine (PPh₃) (5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (5 equiv)

-

Solvent: Dry THF or DCM/THF (1:1)

Step-by-Step:

-

Swell Resin: Place resin in a reactor and swell with dry THF for 30 min. Drain.

-

Prepare Mixture: In a separate vial, dissolve the Fmoc-Amino Acid and PPh₃ in dry THF.

-

Addition: Add the amino acid/PPh₃ solution to the resin.

-

Activation: Slowly add DIAD to the resin slurry. Caution: Exothermic.

-

Reaction: Agitate at room temperature for 3–5 hours.

-

Wash: Drain and wash with THF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional): Treat with acetic anhydride/pyridine to cap unreacted hydroxyls.

Protocol B: Symmetric Anhydride Loading (Alternative)

Use this if Mitsunobu reagents are incompatible with the substrate.

-

Dissolve Fmoc-Amino Acid (10 equiv) in DCM.

-

Add DIC (Diisopropylcarbodiimide) (5 equiv) and stir for 20 min at 0°C to form the anhydride.

-

Evaporate solvent and redissolve in minimal DMF.

-

Add to resin with DMAP (0.1 equiv). Agitate for 2–4 hours.

-

Note: DMAP can cause racemization; use minimal amounts.

-

Peptide Assembly (Fmoc or Boc)

Once loaded, standard SPPS cycles apply.

-

Fmoc Strategy: Deprotection with 20% Piperidine/DMF.[2] Coupling with HBTU/DIEA.

-

Boc Strategy: Deprotection with 50% TFA/DCM.[4] Coupling with DIC/HOBt. Note: The linker is stable to the repetitive 50% TFA treatments.

Cleavage Protocols

The choice of cleavage depends on the desired final product (Free Acid vs. Protected Fragment).

Table 1: Cleavage Conditions Matrix

| Method | Reagents | Mechanism | Product Status |

| High HF | Anhydrous HF, p-Cresol (90:10) | SN1 Acidolysis | Fully Deprotected (Free Acid) |

| TFMSA | TFMSA / TFA / Thioanisole | Strong Acidolysis | Fully Deprotected (Free Acid) |

| Hydrogenolysis | H₂ (gas), Pd(OAc)₂, DMF/MeOH | Catalytic Reduction | Protected Peptide Acid |

| Saponification | LiOH or NaOH in MeOH/H₂O | Hydrolysis | Protected Peptide Acid (Risk of racemization) |

Protocol C: TFMSA Cleavage (HF-Free Alternative)

Suitable for labs without HF apparatus.

-

Preparation: Wash resin with DCM and dry under nitrogen.

-

Scavenger Mix: Add Thioanisole/EDT (2:1) to the resin.[2][3][4][5][6][7][8][9]

-

Acid Addition: Add TFA (10 mL per g resin). Shake for 5 min.

-

Activation: Slowly add TFMSA (Trifluoromethanesulfonic acid) dropwise (1 mL per 10 mL TFA).

-

Reaction: Agitate for 90–120 minutes at room temperature.

-

Precipitation: Filter resin.[2] Add filtrate dropwise to cold diethyl ether (-20°C) to precipitate the peptide.

-

Workup: Centrifuge, wash pellet with ether, and lyophilize.

Protocol D: Hydrogenolysis (Orthogonal Cleavage)

Unique capability of this linker class.

-

Swell Resin: Swell in DMF.

-

Catalyst: Add Pd(OAc)₂ (1 equiv relative to loading) or Pd/C.

-

Atmosphere: Bubble H₂ gas through the slurry or use a hydrogenator at 40–60 psi.

-

Conditions: Agitate at 40°C for 24–48 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Isolation: Evaporate solvent to obtain the protected peptide acid .

Process Workflow Diagram

Caption: Decision tree for synthesis and cleavage. Note the divergence based on the desired final product state.

Troubleshooting & Optimization

-

Low Loading: The primary hydroxyl group can be sterically hindered if the resin matrix is too dense.

-

Solution: Use PEG-Polystyrene (Tentagel) based resins to improve solvation. Repeat Mitsunobu coupling twice.

-

-

Incomplete Cleavage: Benzyl esters are stable.

-

Solution: If using TFMSA, ensure the scavenger ratio is correct to prevent alkylation of Trp/Met residues. If using Hydrogenolysis, ensure the catalyst is not poisoned by sulfur-containing amino acids (Met, Cys). Note: Hydrogenolysis is difficult if the peptide contains Cys or Met.

-

-

Racemization during Loading:

-

Solution: Strictly control the temperature (0°C for activation) and avoid DMAP if possible. The Mitsunobu reaction is generally racemization-free for urethane-protected amino acids (Fmoc/Boc).

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. Link

-

Novabiochem. (2025). Peptide Synthesis: Linkers for Solid Phase Synthesis. Merck KGaA. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on benzyl ester stability). Link